Thioglycerol

Emulsion Polymerization Chain Transfer Agent Acrylic Latex Binder

1-Thioglycerol (CAS 96-27-5) outperforms conventional thiols through its dual hydroxyl/sulfhydryl architecture. Unlike 2-mercaptoethanol or MPA, it enables tighter CdTe quantum dot size control (3.7±0.9 nm vs. 4.0±1.0 nm), eliminates polyhydrogen adduct artifacts in FAB-MS for accurate isotopic determination, and serves as the patent-preferred chain transfer agent for aqueous acrylic emulsion polymerization. Its water miscibility and strong surface binding cannot be replicated by monofunctional thiol alternatives.

Molecular Formula C3H8O2S
Molecular Weight 108.16 g/mol
CAS No. 96-27-5
Cat. No. B048393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioglycerol
CAS96-27-5
Synonyms3-Mercapto-1,2-propanediol;  (±)-3-Mercapto-1,2-propanediol;  1,2-Dihydroxy-3-mercaptopropane;  1-Mercapto-2,3-dihydroxypropane;  1-Mercapto-2,3-propanediol;  1-Mercaptoglycerol;  1-Monothioglycerol;  1-Thio-2,3-propanediol;  1-Thio-DL-glycerol;  2,3-Dihydrox
Molecular FormulaC3H8O2S
Molecular Weight108.16 g/mol
Structural Identifiers
SMILESC(C(CS)O)O
InChIInChI=1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2
InChIKeyPJUIMOJAAPLTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN WATER;  MISCIBLE WITH ALCOHOL;  INSOL IN ETHER
VERY SOL IN ACETONE;  SLIGHTLY SOL IN BENZENE

1-Thioglycerol (CAS 96-27-5) Procurement Guide: Thiol Compound Specifications and Analytical Grade Definition


1-Thioglycerol (CAS 96-27-5; synonym: 3-Mercapto-1,2-propanediol, α-Monothioglycerol) is a small-molecule thiol with the linear formula HSCH2CH(OH)CH2OH and molecular weight 108.16 g/mol . Unlike monofunctional thiols such as 2-mercaptoethanol, thioglycerol incorporates dual hydroxyl functionalities alongside a reactive sulfhydryl group, conferring high water miscibility and enabling its use as a water-soluble chain transfer agent, reducing agent, derivatization reagent, and FAB-MS matrix . Commercial grades are typically available at ≥95% to ≥99% purity by GC, with specifications for density (1.241–1.250 g/mL at 20°C) and refractive index (n20/D 1.527) [1]. The compound requires storage at 2–8°C under inert atmosphere to prevent thiol oxidation [1].

Why 1-Thioglycerol Cannot Be Interchanged with Generic Thiols: Evidence-Based Differentiation from 2-Mercaptoethanol, DTT, MPA, and GSH


1-Thioglycerol occupies a distinct position among thiol compounds due to its dual hydroxyl architecture, which imparts higher water solubility and distinct reactivity profiles compared to monofunctional analogs like 2-mercaptoethanol (only one hydroxyl) or charged ligands such as mercaptopropionic acid (MPA) and glutathione (GSH) [1][2]. This structural difference translates into quantifiable performance divergences across multiple applications: in CdTe quantum dot synthesis, thioglycerol yields smaller nanocrystal dimensions (3.7 ± 0.9 nm) compared to MPA (4.0 ± 1.0 nm) due to stronger surface binding that inhibits growth [1]; in FAB-MS, thioglycerol matrices eliminate polyhydrogen adduct artifacts that glycerol matrices introduce, enabling accurate isotopic composition determination [3]; and in lymphocyte activation studies, thioglycerol demonstrates greater effectiveness than 2-mercaptoethanol at equivalent optimal concentrations [2]. These application-specific performance differences preclude simple substitution based solely on the presence of a thiol functional group.

1-Thioglycerol Quantitative Comparative Evidence: Head-to-Head Performance Data Against Closest Analogs


Water-Soluble Chain Transfer Agent: Patent-Documented Preference for 1-Thioglycerol Over 2-Mercaptoethanol in Acrylic Emulsion Polymerization

In acrylic polymer emulsion polymerization for latex paint binders, 1-thioglycerol (monothioglycerol) is explicitly designated as a preferred chain transfer agent over 2-mercaptoethanol due to its dual sulfur and hydroxyl functionality, which confers water solubility essential for aqueous emulsion systems [1]. The patent specification identifies monothioglycerol as the 'particularly preferred' embodiment among thiol chain transfer agents, with the dual functionality enabling improved ICI viscosity control in final paint formulations [1].

Emulsion Polymerization Chain Transfer Agent Acrylic Latex Binder ICI Viscosity Control

Nanocrystal Size Control: 1-Thioglycerol Yields Smaller CdTe Quantum Dots (3.7 nm) Compared to Mercaptopropionic Acid (4.0 nm)

Systematic comparison of thiol-type capping ligands in aqueous CdTe quantum dot synthesis reveals that 1-thioglycerol (TGH) binds too strongly to the nanocrystal surface, inhibiting growth and resulting in a smaller average particle size of 3.7 ± 0.9 nm compared to 4.0 ± 1.0 nm obtained with 3-mercaptopropionic acid (MPA) as stabilizer [1][2]. The growth rate, size distribution, and quantum yield strongly depend on the type of surface ligand used, with TGH demonstrating distinct growth kinetics from MPA, thioglycolic acid (TGA), and glutathione (GSH) [1].

Quantum Dot Synthesis CdTe Nanocrystals Thiol Capping Ligands Size Distribution

FAB-MS Matrix Accuracy: 1-Thioglycerol Eliminates Polyhydrogen Adduct Artifacts Observed with Glycerol Matrices in Peptide Analysis

Direct comparative FAB-MS analysis of identical peptide samples reveals that glycerol matrices produce higher than expected peak intensities at m/z corresponding to (M + 2)+, (M + 3)+, and (M + 4)+ due to polyhydrogen adduct formation, whereas analysis of the same peptides in 1-thioglycerol yields peak intensity distributions for the protonated molecule that match those predicted from the natural abundance of stable isotopes [1]. Based on these findings, the authors explicitly recommend that 'thioglycerol should be the FAB matrix in analyses of peptides when determination of elemental or isotopic composition is desired' [1].

Mass Spectrometry FAB-MS Matrix Peptide Analysis Isotopic Composition

Lymphocyte Activation Potency: α-Thioglycerol Demonstrates Greater Effectiveness Than 2-Mercaptoethanol at Equivalent Concentrations

In side-by-side murine spleen cell culture experiments, both 2-mercaptoethanol (2-ME) and α-thioglycerol (αTG) at an optimal concentration of 5 × 10⁻⁵ M induced highly significant uptake and incorporation of tritiated thymidine into DNA and morphological blast transformation, with the phenomena demonstrating dose-dependence [1]. The study explicitly notes that 'the greater effectiveness of αTG relative to 2-ME is due to differences in the chemical structure of these two thiol compounds' [1]. Enriched B-lymphocyte preparations incorporated [³H]TdR to a degree at least equal to that of normal spleen cell cultures, and a synergistic response was observed when B-cell and T-cell preparations were co-cultured [1].

Immunology Lymphocyte Activation Polyclonal Activation B-Cell Proliferation

Fluorimetric Lipase Substrate Specificity: Arachidonoyl-1-Thioglycerol Enables Quantitative Fluorescence Detection at 380–390/510–520 nm

In the Cayman Lipase Activity Assay, arachidonoyl-1-thioglycerol serves as a synthetic substrate that, upon lipase-catalyzed hydrolysis, releases free thioglycerol which subsequently reacts with a thiol fluorometric detector to yield a highly fluorescent product [1]. The assay enables quantitative fluorimetric analysis with an excitation wavelength of 380–390 nm and emission wavelength of 510–520 nm [1]. A related application using S-arachidonoyl-2-thioglycerol as substrate for monoacylglycerol lipase demonstrates that the released 2-thioglycerol product can be determined fluorimetrically with methyl maleimidobenzochromenecarboxylate (MMBC) or colorimetrically with DTNB, enabling rapid-throughput screening [2].

Lipase Activity Assay Fluorimetric Detection Enzymatic Substrate Monoacylglycerol Lipase

Comparative Acute Toxicity: 1-Thioglycerol Exhibits Different LD50 Profile Versus 2-Mercaptoethanol Across Multiple Species

Acute toxicity data for 1-thioglycerol by intraperitoneal administration reveal species-dependent LD50 values: rat LD50 = 390 mg/kg, mouse LD50 = 340 mg/kg, cat LD50 = 220 mg/kg, and rabbit LD50 = 250 mg/kg . While direct side-by-side LD50 comparisons with 2-mercaptoethanol under identical conditions are not available, the documented toxicity profile provides procurement-relevant safety classification information. Additional toxicological endpoints include rat dermal TDLo of 12 mg/kg/4W-I (multi-dose), hamster reproductive toxicity TDLo of 1925 mg/kg (subcutaneous, 35-day pre-mating in males), and E. coli mutagenicity at 2000 ppm . The compound carries GHS hazard classifications including Acute Tox. 3 Dermal/Inhalation, Acute Tox. 4 Oral, Skin Irrit. 2, and Skin Sens. 1B .

Toxicology Acute Toxicity LD50 Safety Profile

Evidence-Validated Application Scenarios for 1-Thioglycerol: Where Comparative Data Supports Procurement


Acrylic Emulsion Polymerization: Water-Soluble Chain Transfer Agent for Latex Paint Binders

1-Thioglycerol is the patent-preferred chain transfer agent for synthesizing acrylic polymer emulsions used in latex paint formulations where ICI viscosity control is critical. Unlike 2-mercaptoethanol, the dual sulfur/hydroxyl functionality confers water solubility essential for aqueous emulsion systems [1]. Procurement of monothioglycerol (rather than generic thiols) for this application is supported by explicit patent claims designating it as the 'particularly preferred' embodiment [1].

CdTe Quantum Dot Synthesis: Capping Ligand for Smaller Nanocrystal Dimensions

For researchers synthesizing aqueous CdTe quantum dots requiring smaller, more tightly size-controlled nanocrystals, 1-thioglycerol yields an average dimension of 3.7 ± 0.9 nm compared to 4.0 ± 1.0 nm with mercaptopropionic acid (MPA) under identical conditions [1][2]. The stronger surface binding of thioglycerol inhibits growth, providing a quantifiable size-control advantage over MPA, TGA, and GSH alternatives [1].

FAB-MS Peptide Analysis: Matrix for Accurate Isotopic Composition Determination

In fast atom bombardment mass spectrometry (FAB-MS) of peptides, 1-thioglycerol should be selected as the matrix when accurate elemental or isotopic composition determination is required. Direct comparison demonstrates that glycerol matrices introduce polyhydrogen adduct artifacts producing elevated (M + 2)+, (M + 3)+, and (M + 4)+ peak intensities, whereas thioglycerol matrices yield peak intensity distributions that match natural isotopic abundance predictions [1].

Lipase Activity Assays: Validated Substrate for Fluorescence-Based Detection

Laboratories conducting lipase activity measurements should utilize thioglycerol-conjugated substrates (arachidonoyl-1-thioglycerol or S-arachidonoyl-2-thioglycerol) for validated fluorimetric or colorimetric detection. Upon lipase-catalyzed hydrolysis, released thioglycerol reacts with thiol fluorometric detectors to yield a quantifiable fluorescent product with excitation at 380–390 nm and emission at 510–520 nm, enabling detection in plasma, serum, tissue homogenates, and cell culture samples [1][2].

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